molecular formula C11H13ClN2O2 B1627188 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline CAS No. 915920-83-1

2-Chloro-5-(morpholin-4-ylcarbonyl)aniline

Cat. No.: B1627188
CAS No.: 915920-83-1
M. Wt: 240.68 g/mol
InChI Key: FUFNDXFDVSYZAL-UHFFFAOYSA-N
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Description

2-Chloro-5-(morpholin-4-ylcarbonyl)aniline is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-4-chlorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFNDXFDVSYZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586164
Record name (3-Amino-4-chlorophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-83-1
Record name (3-Amino-4-chlorophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Definitive Nomenclature and Structural Context of 2 Chloro 5 Morpholin 4 Ylcarbonyl Aniline

The precise identification of a chemical compound is fundamental to scientific discourse. 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline is systematically named based on the functional groups attached to the aniline (B41778) core. Structurally, the molecule is a disubstituted aniline. It features a chlorine atom at the second position (ortho to the amino group) and a morpholin-4-ylcarbonyl group at the fifth position (meta to the amino group) of the benzene (B151609) ring. The morpholin-4-ylcarbonyl moiety itself consists of a morpholine (B109124) ring attached via its nitrogen atom to a carbonyl group. This compound is also known by the name (4-amino-2-chlorophenyl)(morpholino)methanone.

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 915921-20-9 aaronchem.com
Molecular Formula C₁₀H₁₃ClN₂O aaronchem.com
Molecular Weight 212.676 g/mol aaronchem.com

| Alternate Name | (4-amino-2-chlorophenyl)(morpholino)methanone | |

Significance of Aniline and Morpholine Containing Compounds in Organic Synthesis and Chemical Development

The potential utility of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline as a building block is best understood by examining the established roles of its core components: the aniline (B41778) and morpholine (B109124) scaffolds.

Aniline Derivatives: Aniline and its derivatives are foundational materials in modern organic chemistry. google.comresearchgate.net They serve as versatile precursors for a vast range of more complex molecules. The amino group on the aromatic ring is highly reactive and can undergo numerous transformations, such as diazotization and aromatic electrophilic substitution, making anilines key intermediates in the synthesis of dyes, polymers, and agrochemicals. researchgate.netresearchgate.netgoogle.com In the pharmaceutical industry, the aniline scaffold is present in a multitude of drugs and is a critical building block for creating drug candidates with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory agents. google.comnih.gov The specific substitution pattern on the aniline ring can be tailored to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. google.comgoogle.com

Morpholine-Containing Compounds: The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules and approved drugs. chemchart.com It is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical, biological, and metabolic properties. chemchart.comusuhs.edunih.gov The presence of the morpholine moiety can enhance a molecule's potency and modulate its pharmacokinetic profile by improving properties such as water solubility, membrane permeability, and metabolic stability. usuhs.edunih.gov The nitrogen atom of the morpholine ring is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, allowing for critical interactions with biological targets like enzyme active sites and receptors. chemchart.comnih.gov Consequently, morpholine derivatives are investigated for a wide spectrum of therapeutic applications. chemchart.comusuhs.edu

Overview of Key Academic Research Domains Pertaining to 2 Chloro 5 Morpholin 4 Ylcarbonyl Aniline

Strategic Disconnections and Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comslideshare.net For this compound, the primary disconnections are typically made at the amide and the aromatic C-N and C-Cl bonds.

A logical retrosynthetic approach involves two key disconnections:

Amide Bond Disconnection: The bond between the carbonyl carbon and the morpholine nitrogen is a prime candidate for disconnection. This retrosynthetic step leads to a 2-chloro-5-aminobenzoyl chloride precursor and morpholine. This is a common and reliable strategy as amide bond formation is a well-established transformation in organic synthesis. amazonaws.com

Aromatic Substituent Disconnections: The chloro and amino groups on the benzene (B151609) ring can be introduced through various synthetic operations. A functional group interconversion (FGI) strategy is often employed, where one functional group is converted into another. ias.ac.in For instance, the amino group can be derived from the reduction of a nitro group. This leads back to a 2-chloro-5-nitrobenzoic acid derivative as a key intermediate.

This retrosynthetic analysis suggests a synthetic route starting from a substituted nitrobenzoic acid, followed by chlorination, amide formation, and finally, reduction of the nitro group to the desired aniline.

Precursors and Starting Materials in the Synthesis of this compound

The synthesis of this compound relies on readily accessible precursors. Based on the retrosynthetic analysis, a common starting material is 3-nitrobenzoic acid . The synthesis then proceeds through a series of intermediates.

A plausible synthetic sequence is as follows:

Chlorination of the Starting Material: The initial step would involve the chlorination of 3-nitrobenzoic acid to introduce the chlorine atom at the 2-position.

Formation of the Acid Chloride: The resulting 2-chloro-5-nitrobenzoic acid is then converted to its corresponding acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. atamanchemicals.comwikipedia.org

Amide Formation: The acid chloride is reacted with morpholine to form the morpholine-4-ylcarbonyl moiety. wikipedia.org

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine, yielding the target molecule.

Alternative starting materials could include other substituted anilines or benzoic acids that can be chemically modified to achieve the desired substitution pattern.

Amide Bond Formation in the Context of the Morpholine-4-ylcarbonyl Moiety

The formation of the amide bond is a critical step in the synthesis of this compound. This reaction, which couples the carboxylic acid derivative with morpholine, can be achieved through several methods. researchgate.net

Common Methods for Amide Bond Formation:

Activation MethodReagentsKey Features
Acid Chlorides Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Highly reactive, often proceeds at room temperature. atamanchemicals.comwikipedia.org
Carbodiimides DCC, EDC, DICForms a highly reactive O-acylisourea intermediate. fishersci.co.uk
Phosphonium Salts PyBOP, BOPEffective for sterically hindered amines and acids.
In situ Activation N-chlorophthalimide, triphenylphosphineGenerates activating agents in the reaction mixture. acs.org

The choice of method often depends on the scale of the reaction, the presence of other functional groups, and the desired purity of the final product. For the synthesis of the morpholine-4-ylcarbonyl moiety, the acid chloride method is particularly efficient due to the high reactivity of the acyl chloride with the secondary amine, morpholine. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Chlorination and Amination Strategies on the Aromatic Ring of this compound Precursors

The introduction of the chloro and amino groups onto the aromatic ring requires careful consideration of regioselectivity.

Chlorination:

The chlorination of benzoyl chloride and its derivatives can be achieved using chlorine gas in the presence of a Friedel-Crafts catalyst, such as anhydrous ferric chloride and iodine. google.com The reaction conditions, including temperature and catalyst concentration, can be controlled to favor the formation of the desired monochlorinated isomer. For instance, chlorination of benzoyl chloride in the absence of a solvent can selectively produce 3-chlorobenzoyl chloride. google.comgoogle.com

Amination:

The amino group is most commonly introduced by the reduction of a nitro group. This transformation can be accomplished using a variety of reducing agents. A common method involves the use of a polysulfide, such as sodium polysulfide, in an aqueous solution. google.com Another widely used method is catalytic hydrogenation, employing catalysts like platinum on carbon (Pt/C). google.com

For example, the synthesis of 5-chloro-2-methyl aniline can be achieved by the reduction of 4-chloro-2-nitrotoluene. google.com Similarly, 3-chloro-4-methylaniline (B146341) can be synthesized via catalytic hydrogenation of 2-chloro-4-nitrotoluene. google.com

Regioselective Synthesis of Positional Isomers and Related Structural Variants of this compound

The synthesis of specific positional isomers requires precise control over the reaction conditions to direct the substituents to the desired positions on the aromatic ring. researchgate.net

Synthesis of 3-Chloro-4-(morpholin-4-ylcarbonyl)aniline

The synthesis of this isomer would likely start from a different precursor, such as 4-amino-2-chlorobenzoic acid. The key steps would involve:

Amide formation: Reaction of 4-amino-2-chlorobenzoic acid with morpholine to form the amide.

Protection/Deprotection: The amino group may need to be protected during the amide formation step to prevent side reactions.

Functional Group Interconversion: Alternatively, one could start with 2-chloro-4-nitrobenzoic acid, form the morpholine amide, and then reduce the nitro group to an amine.

Derivatization Approaches to 5-Chloro-2-(morpholin-4-yl)aniline

This structural variant involves the direct attachment of the morpholine ring to the aniline. A common synthetic route for such compounds is through nucleophilic aromatic substitution (SNAr).

A typical synthesis could involve:

Starting Material: A di-substituted benzene ring with a good leaving group, such as fluorine, ortho to a nitro group. For example, 1,2-difluoro-4-nitrobenzene.

Nucleophilic Substitution: Reaction with morpholine, where the morpholine displaces one of the fluorine atoms.

Reduction: The nitro group is then reduced to an amine.

This approach has been used to synthesize compounds like 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid. researchgate.net

Exploration of Thiomorpholine-Containing Analogues

The thiomorpholine (B91149) moiety is a significant structural motif in medicinal chemistry, often considered a bioisosteric replacement for the morpholine ring. acs.orgresearchgate.net Its incorporation into pharmacologically active molecules can modulate physicochemical properties and biological activity. acs.orgresearchgate.net The synthesis of thiomorpholine-containing analogues of this compound involves the substitution of the morpholine ring with its sulfur counterpart, thiomorpholine.

General synthetic strategies for the thiomorpholine ring itself are well-established and can be adapted for the synthesis of these analogues. acs.orgjchemrev.com Key approaches include:

Cyclization of Amino-mustard Species: This classic method involves the reaction of a diethanolamine-derived species with a sulfur source like sodium sulfide. acs.orgresearchgate.net

Reduction of Thiomorpholin-3-ones: Thiomorpholin-3-ones, accessible from starting materials like ethyl mercaptoacetate (B1236969) and aziridine, can be reduced using agents such as lithium aluminum hydride (LiAlH₄) to yield the saturated thiomorpholine ring. acs.orgresearchgate.net

Photochemical Thiol-Ene Reaction: A modern and efficient approach utilizes a continuous flow photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride. acs.orgresearchgate.netchemrxiv.org This method is notable for its high yield and use of low-cost starting materials. acs.orgresearchgate.net

The synthesis of a thiomorpholine analogue of this compound would conceptually involve the amidation of 3-amino-4-chlorobenzoic acid with pre-synthesized thiomorpholine. The core synthetic challenge lies in the efficient preparation and coupling of the thiomorpholine heterocycle.

Bridged bicyclic thiomorpholines have also been developed as novel building blocks in medicinal chemistry, offering more rigid conformational constraints. thieme-connect.com These can be synthesized from inexpensive starting materials through straightforward chemical transformations, such as the hydrogenation of pyrrole (B145914) intermediates. thieme-connect.com

A comparative study on 2-(thiophen-2-yl) dihydroquinolines linked with morpholine and thiomorpholine showed that the thiomorpholine analogue was less potent in antimycobacterial activity assays compared to its morpholine counterpart, highlighting the significant impact of this heteroatom substitution on biological function. jchemrev.comjchemrev.com

Table 1: Comparison of Antimycobacterial Activity jchemrev.comjchemrev.com

Compound R Group MIC (µg/ml)
26a Morpholine 6.25
26b Thiomorpholine 25

Multicomponent Reactions and Heterocycle Formation Incorporating the Morpholin-4-ylcarbonyl Group

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. nih.govrsc.org The aniline functionality of this compound serves as a versatile handle for participation in various MCRs to generate novel heterocyclic scaffolds.

Isonitrile-Based Multicomponent Reactions (IMCRs): IMCRs, such as the Ugi and Passerini reactions, are widely used for the synthesis of active pharmaceutical ingredients. nih.govnih.gov The primary amino group of this compound can react with an aldehyde or ketone, an isocyanide, and a carboxylic acid in an Ugi four-component reaction (U-4CR). This would lead to the formation of a complex α-acylamino carboxamide structure appended to the 2-chloro-5-(morpholin-4-ylcarbonyl)phenyl core.

Doebner Reaction for Quinolines: The Doebner reaction, a variation of the Combes quinoline (B57606) synthesis, involves the reaction of an aniline, an aldehyde, and pyruvic acid. nih.gov Utilizing this compound in a Doebner reaction could yield highly substituted quinoline derivatives. The reaction mechanism can proceed through an initial aldol (B89426) condensation or via a Mannich-type addition followed by dehydrative cyclization and oxidation. nih.gov

Heterocycle Formation via Cyclization: Beyond MCRs, the aniline moiety can be used to construct fused heterocyclic systems. Reductive or oxidative heterocyclization methods are common. For instance, N-aryl morpholines can undergo reductive heterocyclization of a nitroaromatic group or oxidative heterocyclization of the corresponding aniline to form condensed systems like benzo researchgate.netthieme-connect.comimidazo[2,1-c] thieme-connect.comjchemrev.comoxazines. jraic.com While starting from a different substituted aniline, the principles of these cyclization reactions could be applied to derivatives of this compound to build complex, fused ring systems. jraic.com The Vilsmeier approach is also noted as an efficient method for achieving transformations and heteroannulations on quinoline systems, starting from intermediates like 2-chloro-3-formyl quinoline. researchgate.net

Optimization of Reaction Conditions and Reaction Efficiency in Syntheses

The efficiency of synthesizing this compound is critically dependent on the optimization of the key amide bond formation step between a 3-amino-4-chlorobenzoyl derivative and morpholine. General principles of reaction optimization for similar C-N cross-coupling and amidation reactions can be applied.

Catalyst and Base Selection: Palladium-catalyzed Buchwald-Hartwig amination is a common method for forming aryl-amine bonds. The choice of palladium pre-catalyst and ligand is crucial. For a model reaction between 4-chloro-anisole and morpholine, different Pd(II)-NHC (N-Heterocyclic Carbene) pre-catalysts were evaluated. researchgate.net The use of a [Pd(IPrCl)Cl(1-tBu-indenyl)] catalyst demonstrated superior performance, achieving a 99% yield. researchgate.net The selection of the base (e.g., KOtBu) is also critical for reaction success. researchgate.net

Solvent and Temperature Effects: The choice of solvent and reaction temperature significantly impacts reaction rates and yields. In the reaction of substituted anilines with 2-chloro-5-nitropyridine, kinetics were studied in both DMSO and DMF, showing solvent-dependent reaction rates. researchgate.net For the Pd-catalyzed amination of 4-chloro-anisole with morpholine, increasing the temperature from room temperature to 50 °C dramatically improved the yield from 56% to 88%. researchgate.net

Table 2: Optimization of Pd-Catalyzed Amination of 4-Chloro-anisole with Morpholine researchgate.net

Entry Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
1 0.5 RT 15 56
2 0.5 50 15 88
3 0.2 50 15 71
4 0.2 50 5 Good
5 0.2 (IPrCl catalyst) 50 5 99

Continuous Flow Processes: For specific reactions, such as the synthesis of thiomorpholine via a photochemical thiol-ene reaction, moving from batch to a continuous flow process can offer significant advantages. researchgate.netchemrxiv.orgresearchgate.net Continuous flow allows for safe handling of hazardous reagents, precise control over reaction parameters, and improved scalability, ultimately enhancing reaction efficiency and safety. researchgate.net

By systematically evaluating catalysts, bases, solvents, and temperature, and by exploring modern techniques like continuous flow chemistry, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and scalable.

Nucleophilic Reactivity of the Aniline Functionality in this compound

The primary amino group of the aniline moiety is the principal site of nucleophilic reactivity in this compound. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electron-deficient centers. This reactivity is central to many of its characteristic reactions, particularly in forming new carbon-nitrogen or heteroatom-nitrogen bonds.

Investigations into SNAr Pathways Involving Halogen and Amine Sites

The aniline functionality of this compound enables it to participate as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. In these pathways, the aniline attacks an activated aromatic ring, displacing a leaving group. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer intermediate. The rate of these reactions is highly dependent on the nature of the solvent, the leaving group, and the electronic properties of both the aniline nucleophile and the aromatic substrate. researchgate.net

Conversely, the chlorinated aniline ring of the title compound is generally not activated towards SNAr by external nucleophiles. The presence of the electron-donating amino group and the moderately deactivating morpholinylcarbonyl group does not provide the strong electron-withdrawing character typically required to stabilize the negative charge of the Meisenheimer complex that would form upon nucleophilic attack. Therefore, substitution of the chloro group by another nucleophile via an SNAr mechanism is expected to be unfavorable under standard conditions.

Mechanistic Studies of Amine-Based Substitutions

Mechanistic studies of SNAr reactions involving aniline derivatives show that the reaction kinetics are typically second-order, being first-order in both the aniline and the electrophilic substrate. researchgate.net The initial step is the rate-determining nucleophilic attack of the amine on the electron-deficient aromatic carbon, followed by a rapid departure of the leaving group to restore aromaticity.

The reaction of anilines with activated substrates like 2-chloro-3,5-dinitropyridine has been studied to understand these mechanisms. bau.edu.lb The formation of a zwitterionic intermediate is a key feature, and its stability is influenced by the solvent environment. researchgate.net In some cases, particularly in nonpolar solvents, the departure of the leaving group can be the rate-limiting step. researchgate.net

Electrophilic Aromatic Substitution on the Chlorinated Aniline Ring of this compound

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the combined influence of its three substituents: the amino group (-NH₂), the chloro group (-Cl), and the morpholinylcarbonyl group (-CONR₂).

Amino Group (-NH₂): A powerful activating group and an ortho, para-director due to its strong +R (resonance) effect.

Chloro Group (-Cl): A deactivating group due to its -I (inductive) effect, but an ortho, para-director because of its +R effect.

Morpholinylcarbonyl Group (-CONR₂): A deactivating group and a meta-director due to the -I and -R effects of the carbonyl group.

The directing effects on the available positions are as follows:

Position 4: Ortho to the -NH₂ group and meta to the -CONR₂ group. This position is strongly activated by the amino group.

Position 6: Ortho to the -NH₂ group and ortho to the -Cl group. This position is also strongly activated by the amino group, but may experience some steric hindrance.

Given that the amino group is one of the strongest activating and directing groups, electrophilic substitution is most likely to occur at the positions ortho to it, namely positions 4 and 6. The powerful activating effect of the amine typically overrides the deactivating effects of the chloro and carbonyl substituents. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield predominantly 4-substituted and/or 6-substituted products.

Transformations Involving the Carbonyl Group and Morpholine Ring System

The amide functionality, specifically the carbonyl group and the attached morpholine ring, can undergo certain chemical transformations, although it is generally stable.

The tertiary amide bond can be hydrolyzed to the corresponding carboxylic acid (3-amino-4-chlorobenzoic acid) and morpholine under forcing acidic or basic conditions with prolonged heating. The resonance stabilization of the amide bond makes it significantly less reactive than other carbonyl derivatives like esters or acid chlorides.

The morpholine ring itself is quite robust. The nitrogen atom is part of an amide linkage, rendering it non-basic and non-nucleophilic. The ether linkage within the morpholine ring is also stable to most reaction conditions, except for cleavage by strong acids like hydrobromic or hydroiodic acid at high temperatures. Under specific catalytic conditions, the C-H bonds of the morpholine ring could potentially be functionalized, but such reactions are specialized and not commonly observed.

Kinetic and Thermodynamic Studies on the Reactivity of this compound Derivatives

Hammett plots (log k vs. substituent constant σ) for reactions of substituted anilines typically yield negative ρ values, indicating that electron-donating groups on the aniline enhance its nucleophilicity and accelerate the reaction rate. researchgate.net The magnitude of ρ provides information about the extent of charge development in the transition state.

Activation parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are characteristic of bimolecular SNAr reactions. researchgate.net Negative entropies of activation are commonly observed, reflecting the increased order in the transition state as two reactant molecules combine.

Table 1: Representative Kinetic and Thermodynamic Data for the Reaction of Substituted Anilines with 2-Chloro-5-nitropyridine in DMSO (Data is illustrative, based on analogous systems reported in the literature)

Aniline Substituent (para-) k₂ x 10⁴ (L mol⁻¹ s⁻¹) at 50°C ΔH‡ (kJ mol⁻¹) -ΔS‡ (J K⁻¹ mol⁻¹)
-OCH₃ 15.8 65 110
-CH₃ 8.9 70 105
-H 4.5 75 100

Impact of Solvent Environment and Substituent Effects on the Reactivity of this compound Analogues

The solvent environment plays a critical role in modulating the reactivity of aniline derivatives in nucleophilic substitution reactions. The rate of SNAr reactions generally increases with solvent polarity, as polar solvents can stabilize the charge-separated transition state more effectively than nonpolar solvents. researchgate.net

Correlation analysis using Kamlet-Taft solvatochromic parameters (π*, α, and β) can quantify the contribution of different solvent properties. researchgate.net

π *: Measures solvent dipolarity/polarizability.

α : Measures solvent hydrogen-bond donor (HBD) acidity.

β : Measures solvent hydrogen-bond acceptor (HBA) basicity.

For reactions where a neutral aniline attacks a neutral substrate, the transition state is more polar than the reactants. Therefore, an increase in solvent polarity (π*) generally leads to rate enhancement. Protic solvents can solvate the aniline nucleophile through hydrogen bonding, which may decrease its nucleophilicity but can also effectively solvate the leaving group, sometimes leading to complex kinetic behavior. researchgate.net

Substituent effects are also paramount. As discussed in the kinetic studies section, electron-donating groups on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and increasing the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down. These effects are well-described by linear free-energy relationships like the Hammett and Brønsted equations. researchgate.net

Table 2: Effect of Solvent on Second-Order Rate Constants for Reactions of Anilines (Data is illustrative, based on analogous systems reported in the literature)

Solvent Dielectric Constant (ε) Second-Order Rate Constant (Relative)
Toluene 2.4 1
Acetonitrile 37.5 50
Dimethylformamide (DMF) 36.7 150

Redox Chemistry Pertaining to this compound Functional Groups

The redox chemistry of this compound is primarily dictated by the electrochemical properties of the aniline nucleus, with modifications to its reactivity profile introduced by the chloro and morpholinylcarbonyl substituents. The following sections detail the anticipated oxidation and reduction pathways for each functional group based on established chemical principles and findings from related molecules.

Oxidation Reactions

The primary site for oxidation in this compound is the aromatic amino group. The electron-donating nature of the amine functionality increases the electron density of the benzene ring, making it susceptible to electron transfer reactions.

The initial step in the oxidation of anilines, particularly under electrochemical conditions, typically involves the formation of a radical cation. The fate of this reactive intermediate is highly dependent on the reaction conditions, including the electrode potential, pH, and the solvent system employed. Subsequent reactions can lead to a variety of products, including dimerization and polymerization. For instance, the electrochemical oxidation of 4-chloroaniline has been shown to yield dimerized species through head-to-tail and tail-to-tail coupling of the initially formed radical cations.

It is anticipated that the oxidation of this compound could lead to the formation of azo or azoxy compounds through a multi-step oxidation and condensation process. This is a common pathway for the oxidation of substituted anilines in the presence of suitable oxidizing agents.

The morpholine ring itself can be a site of oxidation, although this generally requires more forcing conditions or specific catalysts, such as enzymatic systems (e.g., cytochrome P450). Potential oxidation products of the morpholine moiety include N-oxidation to form the corresponding N-oxide or C-H oxidation at a position alpha to the nitrogen or oxygen, which can subsequently lead to ring-opening products. Studies on the metabolism of morpholine-containing pharmaceuticals have indicated that such oxidative degradation pathways are plausible.

The chloro substituent and the carbonyl group of the amide are generally considered to be stable under oxidative conditions typically employed for the transformation of anilines.

Table 1: Potential Oxidation Reactions and Products of this compound

Functional Group Oxidizing Agent/Condition Potential Product(s) Notes
Aniline Electrochemical Oxidation Dimerized species (e.g., benzidine derivatives), Polymeric materials Product distribution is highly dependent on reaction parameters.
Aniline Chemical Oxidants (e.g., H₂O₂, peracids) Azo or Azoxy compounds Common pathway for substituted anilines.
Morpholine Strong Oxidants or Enzymatic Systems Morpholine N-oxide, Ring-opened products Generally requires more specific or harsh conditions.

Reduction Reactions

The primary sites for reduction in this compound are the chloro substituent and, under more forcing conditions, the amide carbonyl group.

The chloro group on the aromatic ring can undergo reductive dehalogenation. This reaction is commonly achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. This would result in the formation of 5-(morpholin-4-ylcarbonyl)aniline. Electrochemical reduction methods can also be employed to achieve this transformation.

The amide functionality is generally resistant to reduction. However, under forcing conditions with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrosilylation, the carbonyl group of the amide can be reduced to a methylene (B1212753) group, yielding the corresponding amine, 2-Chloro-5-((morpholin-4-yl)methyl)aniline. The specific conditions required for this transformation are typically harsh and may affect other functional groups in the molecule.

The aniline group is already in its most reduced form and is therefore not susceptible to further reduction under standard chemical conditions.

Table 2: Potential Reduction Reactions and Products of this compound

Functional Group Reducing Agent/Condition Potential Product(s) Notes
Chloro Catalytic Hydrogenation (e.g., H₂, Pd/C) 5-(morpholin-4-ylcarbonyl)aniline A common method for dehalogenation of aryl halides.
Amide Carbonyl Strong Reducing Agents (e.g., LiAlH₄) 2-Chloro-5-((morpholin-4-yl)methyl)aniline Requires harsh conditions; selectivity could be an issue.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Morpholin 4 Ylcarbonyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the elucidation of the molecular framework of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline, providing precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound, predicted and analyzed in a suitable solvent such as DMSO-d₆, display a series of distinct signals that can be assigned to the specific atomic nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons, the amine protons, and the protons of the morpholine (B109124) ring. The aromatic protons are expected to appear as a set of multiplets in the downfield region, typically between 6.5 and 7.5 ppm. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the chloro, amino, and morpholinylcarbonyl substituents on the benzene (B151609) ring. The two protons of the primary amine group are expected to produce a broad singlet, the chemical shift of which can be solvent and concentration-dependent. The protons of the morpholine ring will likely appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the 110-150 ppm region, with their specific shifts influenced by the attached functional groups. The carbon atoms of the morpholine ring will appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5 (multiplets)115 - 148
NH₂broad singlet-
Morpholine CH₂ (adjacent to N)~3.6 (multiplet)~45
Morpholine CH₂ (adjacent to O)~3.7 (multiplet)~66
C=O-~168
C-Cl-~130
C-NH₂-~148
C-(C=O)-~135

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, a suite of 2D NMR experiments is invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. miamioh.edu For instance, it would show correlations between adjacent aromatic protons, helping to delineate their substitution pattern. It would also confirm the connectivity within the morpholine ring, showing correlations between the protons of adjacent methylene groups. miamioh.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This technique is instrumental in assigning the carbon signals based on their attached protons. For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the morpholine proton signals to their respective carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. chemicalbook.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key HMBC correlations would be expected between the aromatic protons and the carbonyl carbon, as well as between the morpholine protons and the carbonyl carbon, confirming the attachment of the morpholinecarbonyl group to the aniline (B41778) ring. chemicalbook.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides critical information about the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amine)3400 - 3250Symmetric and asymmetric stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
C=O (Amide)1680 - 1630Stretching (Amide I band)
C=C (Aromatic)1600 - 1450Ring stretching
N-H (Amine)1650 - 1580Bending
C-N (Amide)1300 - 1200Stretching
C-O (Ether)1150 - 1085Stretching
C-Cl800 - 600Stretching

The presence of a strong absorption band for the C=O stretching (Amide I) is a key diagnostic feature. The N-H stretching vibrations of the primary amine will likely appear as two distinct bands in the high-frequency region.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information and is particularly sensitive to non-polar bonds and symmetric vibrations.

Functional Group/Vibration Expected Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing~1000Strong
C=C Aromatic Stretching1600 - 1550Strong
Symmetric CH₂ Stretching2950 - 2850Medium
C-Cl Stretching800 - 600Medium

The symmetric breathing vibration of the aromatic ring is often a very strong and characteristic band in the Raman spectrum. Aromatic C=C stretching bands are also typically prominent.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₃ClN₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak would also be observed. libretexts.org

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving cleavage of the amide bond and fragmentation of the morpholine ring. The most common fragmentation of amides is the cleavage of the N-CO bond. researchgate.netnih.gov

Plausible Fragmentation Pathways and Expected Fragment Ions:

m/z Value Proposed Fragment Fragmentation Pathway
256/258[C₁₁H₁₃ClN₂O₂]⁺Molecular ion
170/172[C₆H₅ClNO]⁺Cleavage of the morpholine ring
155/157[C₆H₄ClNCO]⁺Cleavage of the morpholine ring and rearrangement
141/143[C₆H₅ClN]⁺Loss of the morpholinylcarbonyl group
113[C₅H₉NO₂]⁺Morpholinylcarbonyl cation
86[C₄H₈NO]⁺Fragmentation of the morpholine ring
56[C₃H₄O]⁺Fragmentation of the morpholine ring

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of the chloroaniline and morpholinecarbonyl moieties.

Computational Chemistry and Theoretical Modeling of 2 Chloro 5 Morpholin 4 Ylcarbonyl Aniline

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure and properties of molecules. DFT calculations for substituted anilines typically employ hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a reliable description of molecular systems. dntb.gov.uanih.gov

The first step in any computational analysis is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline, this involves determining the bond lengths, bond angles, and dihedral (torsional) angles that define the spatial relationship between the substituted aniline (B41778) ring and the morpholinocarbonyl group.

Conformational analysis is particularly important for this molecule due to the flexible morpholine (B109124) ring and the rotatable bond connecting the carbonyl group to the aniline ring. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. The morpholine ring itself typically adopts a stable chair conformation.

Illustrative Optimized Geometrical Parameters (Based on Aniline Derivatives) This table presents typical bond lengths and angles for aniline derivatives calculated using DFT methods, which would be expected for the title compound.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å)C-Cl~1.75 Å
C-N (Amine)~1.40 Å
C=O (Amide)~1.24 Å
Bond Angles (°)C-C-N (Amine)~121°
C-C-Cl~120°
Dihedral Angle (°)C-C-C(O)-N (Amide)Can vary, defines planarity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A small HOMO-LUMO gap suggests a molecule is more reactive and can be easily excited. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, which are the main electron-donating centers. The LUMO is likely distributed over the carbonyl group and the aromatic ring, which can act as electron-accepting regions.

Illustrative Frontier Orbital Energies (Based on Aniline Derivatives) This table shows representative HOMO, LUMO, and energy gap values for substituted anilines calculated via DFT.

ParameterTypical Calculated Value (eV)Implication
EHOMO-5.5 to -6.5 eVElectron-donating capability
ELUMO-1.0 to -2.0 eVElectron-accepting capability
Energy Gap (ΔE)~4.0 to 5.0 eVChemical reactivity and stability

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is color-coded to show regions of negative electrostatic potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amine group would exhibit the most positive potential (blue), indicating their role as hydrogen bond donors. The aromatic ring would show a nuanced potential, influenced by the electron-withdrawing chlorine and carbonyl groups and the electron-donating amine group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, going beyond the simple Lewis structure. wikipedia.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilizing effects. The most significant interactions are hyperconjugative, involving charge delocalization from a filled bonding or lone pair orbital to a nearby empty anti-bonding orbital. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. wisc.edu

For this compound, key NBO interactions would include:

Delocalization from the lone pair of the amine nitrogen (nN) into the anti-bonding π* orbitals of the aromatic ring.

Interactions between the lone pairs on the carbonyl oxygen (nO) and adjacent anti-bonding orbitals.

Hyperconjugative interactions involving the C-Cl and C-H bonds with the ring system.

These interactions are crucial for stabilizing the molecule's conformation and influencing its electronic properties.

Illustrative NBO Analysis Data (Donor-Acceptor Interactions) This table presents examples of stabilization energies from NBO analysis on similar molecular systems.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) NAmineπ(C-C)Ring~30-50Resonance stabilization
LP(2) OCarbonylσ(N-C)Amide~20-35Hyperconjugation
σ(C-H)σ*(C-C)Ring~2-5Hyperconjugation

Prediction of Spectroscopic Parameters from First Principles (e.g., Vibrational Frequencies, NMR Shifts)

Computational methods can predict spectroscopic data with a high degree of accuracy. researchgate.netnih.gov

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes. These theoretical frequencies can be compared with experimental FT-IR and Raman spectra to help assign the observed peaks to specific bond stretches, bends, and torsions. For instance, characteristic frequencies for the N-H stretch, C=O stretch, and C-Cl stretch can be precisely identified.

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. acs.org By calculating the magnetic shielding around each nucleus in the molecule and comparing it to a reference standard (like TMS), a theoretical NMR spectrum can be generated. This is invaluable for confirming the molecular structure by matching the predicted spectrum to experimental data.

Computational Modeling of Reaction Pathways and Transition States for Syntheses and Transformations

Computational chemistry and theoretical modeling are indispensable tools for elucidating the intricate details of chemical reaction mechanisms. By simulating reaction pathways and characterizing transition states, researchers can gain profound insights into the kinetics and thermodynamics that govern the synthesis and subsequent transformations of molecules like this compound. This section explores the application of these computational methods to understand the formation of this compound.

The principal synthetic route to this compound typically involves the amidation of a suitably substituted aniline with a morpholine-containing acylating agent. A common approach is the reaction of 2-chloro-5-nitrobenzoyl chloride with morpholine, followed by the reduction of the nitro group to an amine. Alternatively, the reaction can proceed via the coupling of 2-chloro-5-aminobenzoic acid with morpholine, often facilitated by a coupling agent.

Computational studies, primarily employing Density Functional Theory (DFT), are pivotal in mapping the potential energy surface of such reactions. These studies can model the step-by-step mechanism, which for amide bond formation is generally a nucleophilic acyl substitution. This process can proceed through either a concerted or a stepwise mechanism. In the stepwise pathway, a tetrahedral intermediate is formed, and its stability and the barriers to its formation and collapse are key determinants of the reaction rate.

The theoretical investigation of the synthesis of this compound would involve the following key computational steps:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., a substituted benzoyl chloride and morpholine), any intermediates (such as a tetrahedral intermediate), transition states, and the final product are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and intermediates or products. A key feature of a transition state is that it represents a saddle point on the potential energy surface.

Frequency Calculations: These calculations are performed to characterize the stationary points found. Reactants, intermediates, and products will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Solvent Effects: Since these reactions are typically carried out in a solvent, computational models often include the effect of the solvent, either explicitly (by including individual solvent molecules) or implicitly (using a continuum model).

While specific computational studies on the reaction pathways for the synthesis of this compound are not extensively available in the public domain, analogous systems have been studied. For instance, DFT studies on the acylation of amines with benzoyl chlorides provide a framework for understanding the energetics of this type of transformation. These studies help in predicting the most favorable reaction conditions and can explain the influence of substituents on the reactivity.

To illustrate the type of data generated from such a computational study, a hypothetical reaction profile for the acylation of an aniline derivative with a morpholine-containing acyl chloride is presented below. The values are representative of what might be expected for such a reaction, based on computational studies of similar amide bond formations.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants2-Chloro-5-aminobenzoyl chloride + Morpholine0.0
Transition State 1 (TS1)Formation of the tetrahedral intermediate+15.2
IntermediateTetrahedral intermediate-5.8
Transition State 2 (TS2)Collapse of the intermediate to form the product and HCl+8.5
ProductsThis compound + HCl-20.7

Furthermore, computational modeling can be extended to understand the transformations of this compound. For example, if this molecule were to undergo further reactions, such as electrophilic aromatic substitution, DFT calculations could predict the most likely site of reaction by analyzing the distribution of electron density and the stability of the potential intermediates.

Synthetic Utility and Chemical Applications of 2 Chloro 5 Morpholin 4 Ylcarbonyl Aniline

Role as a Versatile Synthetic Intermediate and Building Block

2-Chloro-5-(morpholin-4-ylcarbonyl)aniline serves as a highly functionalized and versatile synthetic intermediate in organic chemistry. Its structure incorporates three key features that enable a wide range of chemical transformations: a reactive aniline (B41778) amine group, a chloro substituent on the aromatic ring, and a robust morpholinylcarbonyl moiety. This combination makes it a valuable building block for the construction of more complex molecular architectures.

The aniline functional group is a primary site for reactions such as acylation, alkylation, diazotization, and cyclization. The presence of the electron-withdrawing morpholinylcarbonyl group and the chloro atom modulates the reactivity of the aniline, influencing the regioselectivity and kinetics of subsequent reactions. Chloro-substituted anilines are common starting materials in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.comnih.gov The chlorine atom itself provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the introduction of various aryl, alkyl, or vinyl groups. This dual reactivity makes the compound a bifunctional building block, capable of participating in sequential or orthogonal synthetic strategies.

The utility of similar chloro-substituted aromatic compounds as key intermediates is well-documented in the synthesis of agrochemicals and non-opioid analgesics, highlighting the industrial relevance of such scaffolds. chemicalbook.compsu.edu The morpholine (B109124) amide group, while generally stable, can influence the molecule's solubility and conformational properties, which is an important consideration in medicinal chemistry and materials science.

Derivatization into Advanced Functional Molecules and Complex Architectures

The strategic placement of reactive sites on the this compound scaffold allows for its elaboration into a diverse array of advanced functional molecules.

Incorporation into Polycyclic and Heterocyclic Systems

The aniline moiety is a classic precursor for the synthesis of nitrogen-containing heterocyclic systems, which are prevalent in biologically active compounds. Through condensation and cyclization reactions, this compound can be incorporated into various heterocyclic cores. For instance, reaction with diketones, ketoesters, or other bifunctional electrophiles can lead to the formation of quinolines, quinazolines, or benzodiazepines.

Quinoline (B57606) and morpholine frameworks are particularly favored in medicinal chemistry. mdpi.com The synthesis of quinoline derivatives often involves the cyclization of anilines, and the presence of the morpholinylcarbonyl substituent on the aniline starting material would result in a final heterocyclic product bearing this functional group, potentially influencing its biological target engagement and pharmacokinetic properties. The chloro-substituent can be retained in the final product or used as a reactive site for further functionalization, for example, in the synthesis of substituted quinazolinones. researchgate.netnih.gov

Table 1: Potential Heterocyclic Systems from this compound

Reactant Type Resulting Heterocycle Potential Application Area
α,β-Unsaturated Ketone Substituted Quinoline Medicinal Chemistry mdpi.com
Formic Acid or Derivative Substituted Quinazolinone Medicinal Chemistry nih.gov
Phosgene or Equivalent Isocyanate Intermediate Polymer/Materials Science

Synthesis of Scaffolds for Chemical Probe Development

Molecular scaffolds are core structures that can be rationally derivatized to create multifunctional molecules like chemical probes. mdpi.com this compound is an ideal candidate for such a scaffold due to its synthetic accessibility and multiple points for modification. Chemical probes are designed with specific components: a targeting agent, a reactive group for covalent labeling (e.g., a photo-affinity label), and a reporter tag for detection (e.g., biotin (B1667282) or a fluorescent dye). mdpi.com

Starting from this aniline, one could envision a synthetic sequence where:

The aniline nitrogen is coupled to a targeting moiety designed to bind a specific protein or biomolecule.

The chloro position is modified via a cross-coupling reaction to install an alkyne or azide (B81097) handle for "click chemistry" conjugation to a reporter tag. researchgate.net

Alternatively, another position on the aromatic ring could be functionalized to attach a photo-reactive group.

The development of such probes from versatile scaffolds is crucial for identifying and characterizing molecular targets in complex biological systems. mdpi.comnih.gov

Exploration of Structure-Function Relationships within Related Chemical Series

The study of structure-function relationships (SFR) or structure-activity relationships (SAR) is fundamental to medicinal chemistry and materials science. This compound is an excellent template for generating chemical libraries to explore SFR. nih.gov By systematically modifying each component of the molecule, researchers can determine the contribution of each part to a specific function, such as binding affinity to a biological target.

Key modifications could include:

Varying the Amide: Replacing the morpholine ring with other cyclic or acyclic amines (e.g., piperidine, piperazine, diethylamine) to probe the effects of size, basicity, and hydrogen bonding capacity.

Altering the Chloro-Substituent: Replacing the chlorine with other halogens (F, Br, I) or with cyano or trifluoromethyl groups to modulate the electronic properties of the ring.

Positional Isomerism: Synthesizing and comparing isomers where the substituents are at different positions on the aniline ring to understand the spatial requirements for activity.

Such studies, which have been successfully applied to evolve potent inhibitors from quinazoline (B50416) scaffolds, are essential for optimizing lead compounds in drug discovery. rsc.orgnih.gov

Challenges and Opportunities in Large-Scale Chemical Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges and opportunities. A potential multi-step synthesis of this compound would likely involve nitration, reduction, and amidation steps, each with its own set of process considerations.

Challenges:

Starting Material Cost and Availability: The cost and reliable supply of the initial substituted nitro- or amino-benzoic acid are critical for economic viability.

Process Safety: Handling of reagents such as nitric acid for nitration or catalysts for hydrogenation requires stringent safety protocols. Reactions involving chlorinated intermediates can sometimes pose specific hazards. chemicalbook.com

Yield and Purity: Optimizing reaction conditions (temperature, pressure, catalyst loading) at each step to maximize yield and minimize the formation of impurities, such as positional isomers, is crucial.

Waste Management: Large-scale synthesis generates significant waste streams that must be managed in an environmentally responsible manner. The development of "green" synthetic routes, for example, by avoiding hazardous solvents or improving atom economy, is a key opportunity. chemicalbook.com

Opportunities:

Process Optimization: The development of a robust, scalable, and cost-effective synthetic process can make this valuable intermediate more widely accessible.

Catalysis: Employing advanced catalytic methods, such as continuous flow hydrogenation for the nitro-group reduction or efficient catalysts for the amidation step, could improve efficiency and safety.

Green Chemistry: Designing a synthetic route that minimizes waste and uses safer reagents presents an opportunity for innovation. chemicalbook.com

Comparative Studies with Analogues and Isomers to Delineate Synthetic Pathways and Reactivity Patterns

Comparing the reactivity of this compound with its isomers and analogues provides valuable insights into its chemical behavior. For example, an isomer such as 4-Chloro-2-(morpholin-4-ylcarbonyl)aniline would exhibit different reactivity due to the altered electronic and steric environment of its functional groups.

Table 2: Comparative Reactivity of Isomers

Isomer Expected Reactivity of Aniline Group Expected Reactivity of Chloro Group Rationale
This compound Moderately reactive Susceptible to nucleophilic substitution/coupling The aniline nitrogen is ortho to the chloro group, which can influence its nucleophilicity and participation in cyclization reactions.
4-Chloro-2-(morpholin-4-ylcarbonyl)aniline Less reactive Less susceptible to nucleophilic substitution The bulky ortho-amide group provides significant steric hindrance around both the aniline and the chloro group, likely reducing reaction rates.

Kinetic studies comparing the rates of reaction of different substituted anilines with electrophiles have shown that both electronic effects (conveyed by Hammett parameters) and steric factors significantly influence reactivity. researchgate.net Such comparative studies are essential for predicting the outcome of synthetic transformations and for selecting the optimal isomer for a specific application, enabling chemists to fine-tune reaction pathways and achieve desired synthetic targets with greater precision.

Q & A

Q. Can computational modeling predict reactivity or crystallographic behavior?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for amination. Molecular dynamics simulations predict crystal packing using force fields (e.g., AMBER). Compare simulated XRD patterns with experimental data to validate polymorph stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.